
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxolan-2-ylmethyl group and a 2-oxopyrrolidin-1-yl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the oxolan-2-ylmethyl and 2-oxopyrrolidin-1-yl intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide: shares structural similarities with other benzamide derivatives and compounds containing oxolan and pyrrolidin groups.
Benzamide derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.
Oxolan and pyrrolidin compounds: Known for their chemical reactivity and potential use in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)16(20)17-11-14-3-2-10-21-14/h5-8,14H,1-4,9-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXSSVYJDBSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
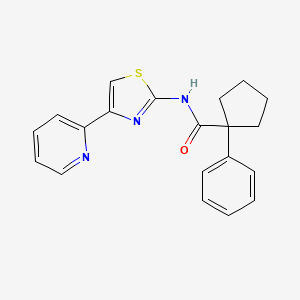
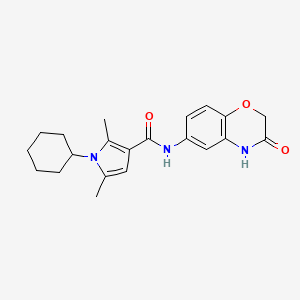
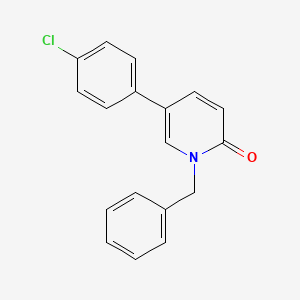

![Dimethyl 5-[(4-ethoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7521248.png)
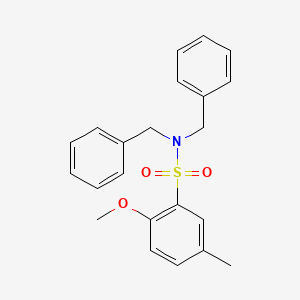

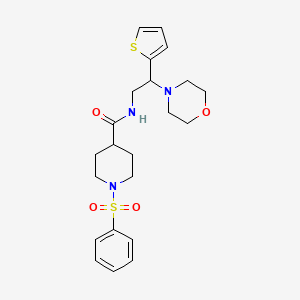
![Dimethyl 5-[(4-chlorophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7521280.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-quinolin-8-ylmethanone](/img/structure/B7521292.png)
![3-prop-2-enylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7521296.png)
![2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7521299.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7521313.png)
![3-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]propanenitrile](/img/structure/B7521322.png)
